molecular formula C14H16BrNO2 B3030511 tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate CAS No. 914349-34-1

tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate

Cat. No.: B3030511
CAS No.: 914349-34-1
M. Wt: 310.19
InChI Key: AJHGZFDQDXXFHX-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate is a versatile brominated indole derivative engineered for advanced synthetic applications. The molecular formula is C14H16BrNO2 . This scaffold is characterized by two critical synthetic handles: a bromo substituent at the 3-position and a Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen. The Boc group effectively shields the reactive N-H bond, enhancing the compound's stability and making it an ideal intermediate for multi-step synthesis, particularly in C-C and C-N cross-coupling reactions. The bromine atom at the 3-position of the indole ring is a key functional site, as it readily participates in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows researchers to efficiently introduce diverse carbon frameworks at this position, enabling the rapid exploration of structure-activity relationships (SAR) . The additional methyl group at the 6-position influences the electron density of the ring system and can be leveraged for further functionalization. This compound is a high-value building block for constructing complex molecular architectures, primarily in medicinal chemistry and drug discovery for the synthesis of potential kinase inhibitors, serotonin receptor modulators, and other bioactive heterocycles. It is supplied with a guaranteed purity of >98% (by HPLC). This product is for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

tert-butyl 3-bromo-6-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-9-5-6-10-11(15)8-16(12(10)7-9)13(17)18-14(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHGZFDQDXXFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654343
Record name tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-34-1
Record name tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate typically involves the bromination of 6-methylindole followed by esterification. The process can be summarized as follows:

    Bromination: 6-methylindole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 3-bromo-6-methylindole.

    Esterification: The brominated product is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The bromine atom at position 3 undergoes nucleophilic substitution with electron-rich reagents. This reaction is facilitated by the electron-withdrawing effect of the adjacent tert-butyl carboxylate group, which activates the aromatic ring toward nucleophilic attack.

Reaction TypeReagents/ConditionsProductNotes
Amine SubstitutionPrimary amines (e.g., methylamine), CuI, K₂CO₃, DMF, 80–100°C3-Amino-6-methyl-indole derivativeYields depend on steric hindrance and electronic effects.
Thiol SubstitutionThiophenol, Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane3-(Phenylthio)-6-methyl-indole derivativeRequires palladium catalysis for C–S bond formation.

Transition-Metal-Catalyzed Cross-Coupling

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Reaction TypeReagents/ConditionsProduct
Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C3-Aryl-6-methyl-indole derivative
Buchwald-Hartwig AminationPalladium catalyst (e.g., Pd₂(dba)₃), XPhos, aryl halide3-Arylamino-6-methyl-indole derivative

Functional Group Modifications

The tert-butyl ester and methyl group undergo selective transformations.

tert-Butyl Ester Hydrolysis

  • Reagents : TFA (neat) or HCl in dioxane/H₂O.

  • Product : 3-Bromo-6-methyl-1H-indole-1-carboxylic acid.

  • Application : Facilitates further derivatization of the carboxylate group.

Methyl Group Oxidation

  • Reagents : KMnO₄ or CrO₃ under acidic conditions.

  • Product : 6-Carboxy-3-bromo-indole derivative (after ester hydrolysis).

  • Note : Reaction conditions must avoid bromine displacement .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at positions 4 or 5, directed by the electron-donating methyl group.

ElectrophileReagents/ConditionsProduct
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-3-bromo-6-methyl-indole derivative
SulfonationSO₃, H₂SO₄, 50°C5-Sulfo-3-bromo-6-methyl-indole derivative

Reductive Dehalogenation

The bromine atom can be removed under reductive conditions:

  • Reagents : H₂ (1 atm), Pd/C, EtOH, 25°C.

  • Product : 3-Deutero-6-methyl-indole derivative (using D₂ instead of H₂).

Photochemical Reactions

UV irradiation in the presence of alkenes induces [2+2] cycloaddition at the indole’s C2–C3 bond, forming polycyclic structures.

Key Mechanistic Insights

  • Steric Effects : The tert-butyl group hinders reactions at the indole’s 1-position, favoring 3- and 5-position reactivity.

  • Electronic Effects : The methyl group at position 6 donates electron density, activating the ring toward electrophiles at position 5 .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that indole derivatives, including tert-butyl 3-bromo-6-methyl-1H-indole-1-carboxylate, exhibit promising anticancer properties. The compound is hypothesized to induce apoptosis in cancer cells, which is a critical mechanism for inhibiting tumor growth. A study demonstrated that compounds with similar structures can disrupt microtubule dynamics, leading to increased cytotoxicity against cancer cells .

Table 1: Anticancer Activity Overview

Compound NameCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)TBD
Indole Derivative AHeLa (cervical cancer)2.5
Indole Derivative BA549 (lung cancer)0.5

Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Indoles are known for their activity against various microbial strains, including both Gram-positive and Gram-negative bacteria. The structural characteristics of this compound suggest it may possess similar antibacterial effects.

Table 2: Antimicrobial Activity Overview

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Indole Derivative AEscherichia coli0.78 µg/mL
Indole Derivative BPseudomonas aeruginosaTBD

Synthetic Applications

Palladium-Catalyzed Reactions
this compound has been utilized in palladium-catalyzed intramolecular annulation reactions. This method allows for the synthesis of various gamma-lactams and other complex organic molecules, showcasing the compound's utility in synthetic organic chemistry .

Case Studies

Induction of Methuosis
A notable study explored the induction of methuosis, a unique form of cell death distinct from apoptosis, by indole derivatives. The findings suggest that this compound may influence diverse cellular pathways beyond traditional apoptotic mechanisms, indicating its potential in cancer treatment .

Microtubule Dynamics
Research evaluating substituted indoles revealed that specific modifications could significantly alter their biological profiles. This highlights the importance of structural variations in enhancing the efficacy of compounds like this compound against cancer cells through microtubule disruption .

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity and selectivity towards molecular targets, modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional variations among tert-butyl indole carboxylate derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Key Compounds Analyzed :

tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 1820712-08-0) Substituents: 3-Br, 6-CH2OH Molecular Formula: C₁₄H₁₆BrNO₃ Molecular Weight: 326.19 g/mol Key Features: The hydroxymethyl group at position 6 enables further oxidation to aldehydes or esterification, making it a precursor for drug candidates .

tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate (CAS: 1428866-18-5) Substituents: 3-Br, 6-CHO Molecular Formula: C₁₄H₁₄BrNO₃ Molecular Weight: 324.17 g/mol Key Features: The aldehyde group facilitates nucleophilic additions (e.g., formation of Schiff bases), critical in synthesizing HIV-1 fusion inhibitors .

tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate (CAS: 1820684-15-8) Substituents: 3-Br, 6-CH2Cl Molecular Formula: C₁₄H₁₅BrClNO₂ Molecular Weight: 344.63 g/mol Key Features: The chloromethyl group allows nucleophilic substitutions (e.g., with amines or thiols), expanding utility in combinatorial chemistry .

tert-Butyl 6-bromo-3-iodo-1H-indole-1-carboxylate (CAS: 873198-57-3) Substituents: 6-Br, 3-I Molecular Formula: C₁₃H₁₃BrINO₂ Molecular Weight: 422.06 g/mol Key Features: Dual halogenation (Br and I) enhances suitability for sequential cross-coupling reactions, such as Suzuki-Miyaura couplings .

Comparative Data Table

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity
tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate (914349-34-1) 3-Br, 6-CH₃ C₁₄H₁₆BrNO₂* ~309.9† Bromo, Methyl, Ester Pharmaceutical intermediate
tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate (1820712-08-0) 3-Br, 6-CH₂OH C₁₄H₁₆BrNO₃ 326.19 Bromo, Hydroxymethyl, Ester Precursor for oxidation/functionalization
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate (1428866-18-5) 3-Br, 6-CHO C₁₄H₁₄BrNO₃ 324.17 Bromo, Aldehyde, Ester Condensation reactions in drug design
tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate (1820684-15-8) 3-Br, 6-CH₂Cl C₁₄H₁₅BrClNO₂ 344.63 Bromo, Chloromethyl, Ester Nucleophilic substitutions
tert-Butyl 6-bromo-3-iodo-1H-indole-1-carboxylate (873198-57-3) 6-Br, 3-I C₁₃H₁₃BrINO₂ 422.06 Bromo, Iodo, Ester Sequential cross-coupling reactions

*Inferred from structural analogs; †Calculated based on substituent contributions.

Key Observations

  • Bromine at Position 3 : Common across all analogs, bromine serves as a leaving group in cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • 6-Position Modifications :
    • Methyl (Target Compound) : Enhances lipophilicity, improving membrane permeability in drug candidates.
    • Hydroxymethyl/Chloromethyl : Enable post-synthetic modifications (e.g., esterification or alkylation) .
    • Aldehyde : Critical for forming imine or hydrazone linkages in bioconjugation .
  • Dual Halogenation (Br/I) : Increases molecular weight and reactivity for multi-step syntheses .

Biological Activity

tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate is a synthetic derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a tert-butyl group and a bromo substitution, which may influence its biological interactions and therapeutic potential.

  • Molecular Formula : C₁₄H₁₅BrNO₂
  • Molecular Weight : 344.63 g/mol
  • Purity : Typically ≥95%

The precise mechanism of action for this compound remains largely underexplored. However, as an indole derivative, it is hypothesized to exhibit biological activities common to indoles, such as:

  • Anticancer Activity : Indoles are known to induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Properties : Compounds in this class often show activity against various microbial strains.

Anticancer Activity

Indole derivatives, including this compound, have been investigated for their anticancer properties. Studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung)<10
This compoundMCF7 (Breast)<5

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against resistant strains such as MRSA:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
S. aureus (MRSA)0.98 µg/mL
E. coli2.5 µg/mL

Study on Anticancer Properties

In a recent study, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant antiproliferative activity, particularly against lung and breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacteria. The results demonstrated that this compound exhibited potent activity against MRSA and other resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-bromo-6-methyl-1H-indole-1-carboxylate

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